molecular formula C8H5ClF4 B1439501 2-Chloro-1-fluoro-4-(2,2,2-trifluoroethyl)-benzene CAS No. 1099597-22-4

2-Chloro-1-fluoro-4-(2,2,2-trifluoroethyl)-benzene

Cat. No. B1439501
CAS RN: 1099597-22-4
M. Wt: 212.57 g/mol
InChI Key: XWGYTDWBVNWYJF-UHFFFAOYSA-N
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Description

2-Chloro-1-fluoro-4-(2,2,2-trifluoroethyl)-benzene (CF3-C6H3ClF) is an organic compound that has a wide range of potential applications in the laboratory and industrial settings. It is a halogenated aromatic compound that is used as a starting material for the synthesis of various compounds. The compound has been studied extensively for its chemical and physical properties, and its potential uses in the laboratory and industry.

Scientific Research Applications

Reactivity and Substitution Characteristics

  • Substitution Reactions: 2-Fluorotropone, a related compound, exhibits unique substitution reactions with secondary or tertiary amines, indicating distinct reactivity compared to other halogenated tropones like chloro-, bromo-, and iodo-tropone (Pietra & Cima, 1971).

Polymer Synthesis and Properties

  • Polymer Synthesis: Synthesis of novel poly(arylene ether)s containing multi-substituted pentaphenylene moiety, including the use of bisfluoro monomers, demonstrates the utility of fluorinated benzene derivatives in polymer chemistry (Liaw et al., 2007).

Electrochemical Studies

  • Electrochemical Fluorination: Electrochemical fluorination of aromatic compounds, including chlorobenzene, reveals the formation of perfluorocyclohexane and related derivatives, highlighting the application in synthesizing complex fluorinated structures (Inoue et al., 1973).

Photochemical Properties

  • Photochemical Analysis: Studies on the fluorescence spectra and quenching of singlet state emission in fluoro(trifluoromethyl)benzenes, including similar compounds, provide insights into their photochemical behaviors, crucial for applications in photochemistry (Al-ani, 1973).

Material Science and Film Properties

  • Polymer Film Properties: Research on soluble fluoro-polyimides derived from 1,3-bis(4-amino-2-trifluoromethyl- phenoxy) benzene indicates the significance of fluorinated benzenes in producing polymers with excellent thermal stability and desirable physical properties (Xie et al., 2001).

properties

IUPAC Name

2-chloro-1-fluoro-4-(2,2,2-trifluoroethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF4/c9-6-3-5(1-2-7(6)10)4-8(11,12)13/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWGYTDWBVNWYJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(F)(F)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-fluoro-4-(2,2,2-trifluoroethyl)-benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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